1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-
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Overview
Description
1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzaldehyde, in a condensation reaction with the pyrazole intermediate.
Attachment of the Pyrrole Group: The pyrrole moiety can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for better control of reaction parameters and can improve efficiency.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- has several applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: Investigated for its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-acetic acid derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
1-(4-Chlorophenyl)-pyrazole derivatives: Compounds with the 4-chlorophenyl group attached to different positions on the pyrazole ring.
Pyrrole-containing compounds: Molecules that include the pyrrole moiety in their structure.
Uniqueness
1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
116834-18-5 |
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Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-3-5-13(6-4-12)19-15(18-7-1-2-8-18)11(10-17-19)9-14(20)21/h1-8,10H,9H2,(H,20,21) |
InChI Key |
YZWFZNNUMUVXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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